1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one
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Overview
Description
1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone is an organic compound characterized by a naphthalene ring substituted with a phenylethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with phenylethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Naphthyl)ethanone: Lacks the phenylethyl group, resulting in different chemical and biological properties.
1-(2-Naphthyl)ethanone: Similar structure but with the naphthalene ring in a different position, affecting its reactivity and applications.
The uniqueness of 1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications .
Properties
CAS No. |
926031-34-7 |
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Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[2-(1-phenylethyl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C20H18O/c1-14(16-8-4-3-5-9-16)18-13-12-17-10-6-7-11-19(17)20(18)15(2)21/h3-14H,1-2H3 |
InChI Key |
SYKRVMZMDJIMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C |
Origin of Product |
United States |
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